tert-Butyl 3-(allyloxy)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-(allyloxy)azetidine-1-carboxylate: is a chemical compound belonging to the class of azetidine carboxylates. It is characterized by the presence of a tert-butyl ester group and an allyloxy substituent on the azetidine ring. This compound is a white crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(allyloxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with allyl alcohol in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(allyloxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The azetidine ring can be reduced to form saturated azetidine derivatives.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions
Major Products: The major products formed from these reactions include epoxides, aldehydes, saturated azetidines, and various substituted azetidine derivatives .
Scientific Research Applications
Chemistry: tert-Butyl 3-(allyloxy)azetidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of azetidine derivatives on cellular processes. It serves as a building block for the synthesis of bioactive molecules.
Medicine: this compound is investigated for its potential therapeutic applications, including its use in the development of new drugs targeting specific enzymes or receptors.
Industry: In industrial research, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(allyloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The azetidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-aminoazetidine-1-carboxylate
Uniqueness: tert-Butyl 3-(allyloxy)azetidine-1-carboxylate is unique due to the presence of the allyloxy group, which imparts distinct reactivity and biological activity compared to other azetidine derivatives.
Properties
IUPAC Name |
tert-butyl 3-prop-2-enoxyazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-6-14-9-7-12(8-9)10(13)15-11(2,3)4/h5,9H,1,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYUTLNRBHWRIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703911 | |
Record name | tert-Butyl 3-[(prop-2-en-1-yl)oxy]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221715-81-6 | |
Record name | tert-Butyl 3-[(prop-2-en-1-yl)oxy]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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